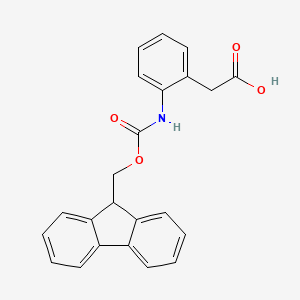

Fmoc-(2-aminophenyl)acetic acid

Description

BenchChem offers high-quality Fmoc-(2-aminophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2-aminophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJMIMQXJBATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-(2-aminophenyl)acetic acid

<-3a--22_synthesis="" and="" purification="" of="" fmoc-2-aminophenylacetic="" acid="" an="" in-depth="" technical="" guide.md22_="">

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of Fmoc-(2-aminophenyl)acetic acid, a valuable building block in peptide synthesis and drug development. The document details a two-stage process, beginning with the synthesis of the (2-aminophenyl)acetic acid backbone via the hydrolysis of 2-nitrobenzyl cyanide followed by reduction, and culminating in its selective N-terminal protection using Fmoc-OSu. Emphasis is placed on the causal relationships behind experimental choices, in-process controls for self-validating protocols, and rigorous purification strategies to achieve high-purity material suitable for demanding applications. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable procedure.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-(2-aminophenyl)acetic acid, commonly known as Fmoc-(2-aminophenyl)acetic acid, is a specialized amino acid derivative. Its structure incorporates the base-labile Fmoc protecting group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] The ortho-disposition of the amino and acetic acid moieties on the phenyl ring introduces unique conformational constraints, making it a valuable synthon for creating peptidomimetics, cyclic peptides, and other complex molecular architectures.

The synthesis of this compound, however, is not trivial. It requires a multi-step approach that must carefully control for side reactions and ensure high purity at each stage. This guide presents a robust and scalable pathway, breaking down the process into two core stages:

-

Synthesis of the (2-aminophenyl)acetic acid backbone.

-

Fmoc protection of the primary amine.

Each stage is followed by a detailed purification protocol, which is critical for removing byproducts and ensuring the final product meets the stringent quality standards required for subsequent applications like automated peptide synthesis.

Overall Synthesis and Purification Workflow

The synthetic strategy is designed for efficiency and scalability. It begins with commercially available 2-nitrobenzyl cyanide and proceeds through hydrolysis and reduction to form the key intermediate, (2-aminophenyl)acetic acid. This intermediate is then selectively protected at the amine terminus using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under carefully controlled basic conditions. The final product is isolated and purified via recrystallization.

Caption: Overall workflow for the synthesis and purification of Fmoc-(2-aminophenyl)acetic acid.

Stage 1: Synthesis of (2-Aminophenyl)acetic Acid

This stage involves two critical chemical transformations: the hydrolysis of a nitrile to a carboxylic acid and the reduction of a nitro group to a primary amine.

Step 1: Hydrolysis of 2-Nitrobenzyl Cyanide

The synthesis begins with the acid-catalyzed hydrolysis of 2-nitrobenzyl cyanide. Sulfuric acid is employed as both the catalyst and a dehydrating agent, driving the reaction towards the formation of 2-nitrophenylacetic acid.

Causality: While various methods exist for nitrile hydrolysis, strong acid hydrolysis is effective for this substrate.[3] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. Using a mixture of concentrated sulfuric acid and water provides the necessary hydronium ions and reaction medium.[4]

Protocol 1: Synthesis of 2-Nitrophenylacetic Acid

-

Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 360 mL of concentrated sulfuric acid to 350 mL of deionized water. Safety Note: Always add acid to water slowly and with cooling.

-

Addition: To the warm sulfuric acid solution, add 120 g of 2-nitrobenzyl cyanide in portions to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 1 hour. The solution will darken. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate/hexane until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over 1 kg of crushed ice with vigorous stirring.

-

Isolation: The 2-nitrophenylacetic acid will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Drying: Dry the solid in a vacuum oven at 60°C to a constant weight. The expected yield is typically 80-90%.

Step 2: Reduction of 2-Nitrophenylacetic Acid

The nitro group of 2-nitrophenylacetic acid is reduced to a primary amine using ferrous sulfate in an aqueous ammonia solution. This method is a classical and effective approach for nitro group reduction, known as the Béchamp reduction.

Causality: Catalytic hydrogenation is an alternative but is incompatible with the Fmoc group which would be introduced later.[5] The ferrous sulfate and ammonia method is a robust choice that avoids harsh reagents and is highly selective for the nitro group.[6] Ferrous hydroxide, generated in situ, is the active reducing agent.

Protocol 2: Synthesis of (2-Aminophenyl)acetic Acid

-

Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 100 g of 2-nitrophenylacetic acid in 500 mL of 6 N aqueous ammonia. Cool the flask in an ice bath.

-

Reagent Preparation: In a separate beaker, prepare a solution of 500 g of ferrous sulfate heptahydrate in 1.5 L of warm deionized water.

-

Reduction: Slowly add the ferrous sulfate solution to the cooled ammonia solution over 1-2 hours, ensuring the temperature is maintained below 30°C. A black precipitate of iron oxides will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

-

Work-up: Heat the mixture to 80°C to coagulate the iron salts. Filter the hot solution through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot water.

-

Precipitation: Combine the filtrate and washings. While stirring, acidify the solution to pH 5-6 with glacial acetic acid. The (2-aminophenyl)acetic acid will precipitate as an off-white solid.

-

Isolation & Drying: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C. The expected yield is typically 70-80%.

Stage 2: Fmoc Protection of (2-Aminophenyl)acetic Acid

The final synthetic step is the protection of the primary amine of (2-aminophenyl)acetic acid with the Fmoc group. Fmoc-OSu is the reagent of choice due to its high reactivity and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.[7][8][9]

Causality and Mechanism: The reaction is performed under Schotten-Baumann conditions, using a biphasic system or an aqueous/organic co-solvent system with a mild base like sodium bicarbonate.[5][10] The base deprotonates the amino group, increasing its nucleophilicity. The resulting free amine then attacks the electrophilic carbonyl of the succinimidyl ester in Fmoc-OSu, displacing the stable N-hydroxysuccinimide leaving group to form the desired Fmoc-protected carbamate.[7] Maintaining a pH between 8.5 and 9.5 is crucial; lower pH results in slow reaction, while higher pH can lead to hydrolysis of the Fmoc-OSu reagent.

Caption: Mechanism of amine protection using Fmoc-OSu.

Protocol 3: Synthesis of Fmoc-(2-aminophenyl)acetic acid

-

Dissolution: Dissolve 50 g of (2-aminophenyl)acetic acid in a mixture of 500 mL of dioxane and 250 mL of a 10% aqueous sodium bicarbonate solution in a 2 L beaker with vigorous stirring. Adjust the pH to ~9.0 with additional sodium bicarbonate if necessary.

-

Reagent Addition: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 250 mL of dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at room temperature.

-

Reaction: Stir the mixture overnight at room temperature. Monitor the reaction by TLC (10% methanol in dichloromethane) for the disappearance of the starting amino acid.

-

Work-up: Dilute the reaction mixture with 1 L of deionized water and wash with diethyl ether (2 x 250 mL) to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the crude product will form.

-

Extraction: Extract the product into ethyl acetate (3 x 300 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Fmoc-(2-aminophenyl)acetic acid as a white solid.

Purification: Recrystallization

Purification is paramount for ensuring the final product is suitable for peptide synthesis, where impurities can lead to deletion sequences or other side reactions.[11] Recrystallization is an effective method for purifying the crude product.

Causality: The choice of solvent system is critical. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For many Fmoc-amino acids, a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar anti-solvent (like hexane or heptane) is effective.[11][12] This allows for the controlled precipitation of the desired compound upon cooling, leaving impurities behind in the mother liquor.

Protocol 4: Purification by Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid (cloudy). Reheat the solution gently until it becomes clear again.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours (or overnight) to complete the crystallization process.

-

Isolation: Collect the pure white crystalline product by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold heptane and dry them under vacuum at 40°C to a constant weight.

Table 1: Summary of Key Process Parameters and Expected Outcomes

| Stage / Step | Key Reagents | Reaction Conditions | Typical Yield | Purity (Post-Purification) |

| Stage 1.1 | 2-Nitrobenzyl Cyanide, H₂SO₄ | Reflux, 1 hr | 80-90% | >95% |

| Stage 1.2 | 2-Nitrophenylacetic Acid, FeSO₄ | <30°C then RT, 4 hrs | 70-80% | >98% |

| Stage 2 | (2-Aminophenyl)acetic Acid, Fmoc-OSu | RT, Overnight, pH 9 | 85-95% | >99% (by HPLC) |

| Purification | Ethyl Acetate / Heptane | Hot dissolution, slow cooling | >90% recovery | - |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic protons of the phenyl and fluorenyl groups, the methylene protons of the acetic acid and Fmoc group, and the amine proton.

-

Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z ≈ 386.4 g/mol .

-

HPLC: Purity assessment, typically >99% area under the curve.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis and purification of Fmoc-(2-aminophenyl)acetic acid. By understanding the chemical principles behind each step—from the controlled hydrolysis and reduction of the precursor to the selective Fmoc protection and rigorous final purification—researchers can consistently produce high-quality material. The self-validating nature of the protocols, including in-process checks and defined purification criteria, ensures that the final product is suitable for the most demanding applications in modern chemical and pharmaceutical research.

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. [Link]

-

Lokey Lab Protocols. Fmoc. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. [Link]

-

PubMed Central. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]

- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

ResearchGate. How to do the Fmoc amino acid recrystallization?. [Link]

-

ResearchGate. Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters | Request PDF. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. ajpamc.com [ajpamc.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Characterization of Fmoc-(2-aminophenyl)acetic acid by NMR and Mass Spectrometry

Section 1: Foreword: The Structural Significance of Fmoc-(2-aminophenyl)acetic acid

In the landscape of modern peptide synthesis and drug discovery, the precise control of molecular architecture is paramount. Fmoc-(2-aminophenyl)acetic acid is a specialized building block, valued not just as a derivative of an unnatural amino acid but as a unique scaffold. The strategic placement of the carboxymethyl group on the aniline ring introduces a distinct conformational constraint, making it a target for designing novel peptide mimetics, foldamers, and constrained cyclic peptides. Its utility is fundamentally reliant on the robust and unambiguous verification of its structure and purity.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its clean, base-labile deprotection mechanism.[][2] This allows for the sequential assembly of amino acids into complex peptide chains with high fidelity.[] The successful incorporation of a specialized monomer like Fmoc-(2-aminophenyl)acetic acid hinges on its initial, thorough characterization. This guide provides an in-depth, field-proven perspective on the definitive analysis of this compound using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond mere data reporting to explain the causality behind the analytical choices, ensuring a self-validating approach to structural confirmation.

Section 2: The Analytical Synergy: Why NMR and MS are Essential

Structural characterization is a process of assembling evidence. No single technique provides a complete picture. We employ NMR and MS in a complementary fashion to construct an unassailable structural proof.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy acts as a molecular cartographer. It maps the electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing the precise connectivity and spatial relationships within the molecule. It is the definitive method for confirming the isomeric structure and assessing purity.[3]

-

Mass Spectrometry (MS) serves as a molecular scale. It provides an exquisitely accurate measurement of the compound's molecular weight, offering primary confirmation of its elemental composition.[4] Furthermore, by inducing fragmentation, it reveals the underlying structural motifs and confirms the presence of key functional groups, corroborating the connectivity map provided by NMR.

This dual-pronged approach ensures that we not only confirm the molecule has the correct mass and formula but also that the atoms are assembled in the correct three-dimensional arrangement.

Section 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR in Structural Verification

For a molecule like Fmoc-(2-aminophenyl)acetic acid, NMR is indispensable. It allows us to:

-

Confirm the presence of all three key structural components: The Fmoc protecting group, the 2-aminophenylacetic acid core, and the carboxylic acid function.

-

Verify the substitution pattern: NMR can definitively distinguish the ortho (2-substituted) isomer from its meta or para counterparts.

-

Assess Purity: The presence of extraneous peaks in the ¹H NMR spectrum can indicate residual solvents or synthetic byproducts, allowing for quantitative purity assessment.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Materials:

-

Fmoc-(2-aminophenyl)acetic acid sample

-

Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve the sample readily and to keep the acidic and amide protons from exchanging too rapidly, allowing for their observation.[3]

-

High-precision analytical balance

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of the Fmoc-(2-aminophenyl)acetic acid for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Addition: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is essential.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Ensure the liquid column height is approximately 4-5 cm.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are generally sufficient, but optimization may be required based on the specific instrument.

Diagram: NMR Characterization Workflow

Caption: A standardized workflow for NMR analysis.

Data Interpretation: The ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information. The key is to analyze the distinct chemical shift regions, the integration (proton count), and the splitting patterns (J-coupling).

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-(2-aminophenyl)acetic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its presence is pH and solvent dependent. |

| ~9.5 | Singlet | 1H | NH | The amide proton is deshielded by the adjacent carbonyl and its chemical shift can vary with concentration and temperature. |

| 7.90-7.85 | Doublet | 2H | Fmoc (H4', H5') | These protons are adjacent to the electron-withdrawing carbonyl group of the fluorene ring system, shifting them significantly downfield. |

| 7.75-7.70 | Doublet | 2H | Fmoc (H1', H8') | Aromatic protons on the fluorene ring. |

| 7.45-7.30 | Multiplet | 4H | Fmoc (H2', H3', H6', H7') | Overlapping signals from the remaining aromatic protons of the fluorene moiety. |

| 7.20-7.00 | Multiplet | 4H | Phenyl (H3, H4, H5, H6) | Aromatic protons of the phenylacetic acid core. The ortho substitution pattern leads to a complex multiplet. |

| 4.40-4.20 | Multiplet | 3H | Fmoc (CH, CH₂) | Overlapping signals from the methine (H9') and methylene protons of the Fmoc group. |

| ~3.60 | Singlet | 2H | CH₂ -COOH | Methylene protons adjacent to the phenyl ring and the carboxylic acid. Appears as a singlet as there are no adjacent protons to couple with. |

Data Interpretation: The ¹³C NMR Spectrum

The ¹³C NMR spectrum corroborates the ¹H data by showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-(2-aminophenyl)acetic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~172 | C =O (Carboxylic Acid) | The carbonyl carbon of the acid is highly deshielded, appearing furthest downfield.[5] |

| ~156 | C =O (Carbamate) | The carbonyl carbon of the Fmoc protecting group. |

| ~144, ~141 | Fmoc (Quaternary) | Quaternary aromatic carbons of the fluorene ring at the bridgeheads. |

| ~138, ~129 | Phenyl (Quaternary) | Quaternary carbons of the phenylacetic acid ring (C1, C2). |

| 128-120 | Fmoc & Phenyl (CH) | A cluster of signals corresponding to the 12 protonated aromatic carbons from both the fluorene and phenyl rings. |

| ~66 | Fmoc-OCH₂ | Methylene carbon of the Fmoc group attached to the oxygen. |

| ~47 | Fmoc-CH (H9') | The methine carbon of the fluorene ring. |

| ~39 | CH₂ -COOH | Methylene carbon of the acetic acid moiety. Note: The DMSO solvent peak appears around 39.5 ppm and may overlap.[3] |

Section 4: Molecular Verification by Mass Spectrometry

Rationale for MS in Molecular Weight Confirmation

While NMR confirms the atomic arrangement, MS provides the definitive molecular weight. For Fmoc-(2-aminophenyl)acetic acid (Molecular Formula: C₂₃H₁₉NO₄), the expected monoisotopic mass is 373.1314 g/mol . Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The sample is ionized by applying a high voltage, forming charged droplets that evaporate to yield gas-phase ions.

-

Detection: The instrument is set to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode. The primary ion of interest will be the protonated molecule, [M+H]⁺.

Diagram: Mass Spectrometry Analysis Workflow

Caption: A streamlined workflow for ESI-MS analysis.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The primary goal is to locate the protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺: 373.1314 (monoisotopic) + 1.0078 (proton) = 374.1392 m/z

By increasing the energy within the mass spectrometer (in-source fragmentation or MS/MS), the molecule can be induced to break apart. The resulting fragments provide powerful confirmation of the structure.

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for structural verification.

Table 3: Predicted Key Fragments in ESI-MS/MS

| m/z (approx.) | Proposed Fragment | Rationale & Causality |

|---|---|---|

| 374.1 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |

| 178.1 | [C₁₄H₁₀O+H]⁺ | Dibenzofulvene adduct, a characteristic fragment from the cleavage of the Fmoc group via β-elimination.[7] |

| 165.1 | [C₁₃H₉]⁺ | The stable fluorenyl cation, formed by cleavage of the entire side chain. |

| 152.1 | [C₈H₁₀NO₂]⁺ | The protonated 2-aminophenylacetic acid core after loss of the Fmoc group. This is a crucial fragment confirming the identity of the amino acid portion. |

Section 5: Consolidated Data & Conclusion

The definitive characterization of Fmoc-(2-aminophenyl)acetic acid is achieved by synthesizing the evidence from both NMR and MS analyses.

-

NMR confirms: The presence and connectivity of the Fmoc, phenyl, and acetic acid moieties, along with the ortho substitution pattern. The clean spectrum validates its high purity.

-

MS confirms: The correct molecular weight (m/z 374.1 for [M+H]⁺) and the presence of the key structural subunits through predictable fragmentation patterns (m/z 178.1, 152.1).

Together, these datasets provide an unambiguous and self-validating confirmation of the structure and purity of Fmoc-(2-aminophenyl)acetic acid, qualifying it for use in high-stakes applications such as automated peptide synthesis and the development of novel pharmaceutical agents. This rigorous analytical approach underpins the reliability and reproducibility required in modern chemical and biomedical research.

Section 6: References

-

BenchChem. (2025). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids.

-

BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

Chem-Impex. Fmoc-2-aminomethyl-phenylacetic acid.

-

Sigma-Aldrich. Fmoc-(2-aminomethylphenyl)acetic acid AldrichCPR.

-

Santa Cruz Biotechnology. Fmoc-(2-aminophenyl)acetic acid.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

-

BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

AltaBioscience. Fmoc Amino Acids for SPPS.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

-

ResearchGate. (2025). Methods for Removing the Fmoc Group.

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of Fmoc-(2-aminophenyl)acetic Acid in DMF and Other Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the realm of drug discovery and development, particularly in the synthesis of complex peptides, the solubility of building blocks is a cornerstone of success. For researchers and scientists utilizing Fmoc-based solid-phase peptide synthesis (SPPS), ensuring the complete dissolution of Fmoc-protected amino acids in the reaction solvent is paramount for achieving high coupling efficiencies, minimizing side reactions, and ultimately obtaining a high-purity final product. This guide provides a comprehensive technical overview of the solubility of a specialized amino acid derivative, Fmoc-(2-aminophenyl)acetic acid, in N,N-Dimethylformamide (DMF) and other common organic solvents.

Fmoc-(2-aminophenyl)acetic acid is a unique building block, incorporating an aromatic side chain with a constrained conformation. Its effective use in SPPS is contingent on a thorough understanding of its solubility profile. This document will delve into the theoretical underpinnings of its solubility, provide a robust, field-tested protocol for experimental solubility determination, and offer practical insights for overcoming potential solubility challenges.

I. Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. In the case of Fmoc-(2-aminophenyl)acetic acid, its structure presents distinct regions that influence its solubility behavior.

-

The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group generally imparts good solubility in many organic solvents.[1] However, its significant hydrophobicity can also lead to aggregation, particularly at high concentrations, which can negatively impact solubility.[2][3]

-

The (2-aminophenyl)acetic Acid Moiety: This portion of the molecule introduces both polar and aromatic characteristics. The carboxylic acid group is a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking interactions. The ortho-substitution pattern of the amino group (protected by Fmoc) and the acetic acid side chain creates a specific steric and electronic environment that influences how the molecule interacts with solvent molecules.

Solvent Selection Rationale:

The choice of solvent in SPPS is critical.[4] Polar aprotic solvents are favored for their ability to dissolve the polar Fmoc-amino acids and effectively solvate the growing peptide chain attached to the solid support.

-

N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in Fmoc-SPPS due to its excellent solvating power for a broad range of Fmoc-amino acids and its ability to swell the polystyrene-based resins commonly used as solid supports.[4][5] Its high polarity and hydrogen bond accepting capability allow it to effectively disrupt the intermolecular forces within the solid Fmoc-(2-aminophenyl)acetic acid, leading to dissolution.

-

N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, often used for challenging sequences prone to aggregation.[4][5] It is slightly more polar than DMF and can sometimes offer superior solubility for certain hydrophobic or aggregation-prone Fmoc-amino acids.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with exceptional solvating capabilities. It is often used as a co-solvent to enhance the solubility of particularly difficult-to-dissolve compounds.

-

Dichloromethane (DCM): While historically used in peptide synthesis, DCM is less effective at solvating polar molecules and is generally a poorer solvent for Fmoc-amino acids compared to DMF and NMP.[4]

| Solvent | Solvent Type | Predicted Solubility of Fmoc-(2-aminophenyl)acetic Acid | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for a wide range of Fmoc-amino acids due to its polarity and hydrogen bonding capabilities.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, often used for its strong solvating power, especially for hydrophobic and aggregation-prone sequences.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent capable of dissolving a wide array of organic compounds; often used to solubilize difficult compounds. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | Lower polarity than DMF and NMP, expected to have a lower solvating power for the polar moieties of the molecule. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low | Generally a poor solvent for polar Fmoc-amino acids.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | While polar, its solvating properties for complex Fmoc-amino acids can be limited compared to DMF. |

II. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section details the "shake-flask" method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[6] This method ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic equilibrium.

Core Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of Fmoc-(2-aminophenyl)acetic acid that is in clear excess of its expected solubility into several screw-cap glass vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent (DMF, NMP, etc.) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any fine particulate matter that could lead to an overestimation of solubility.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of Fmoc-(2-aminophenyl)acetic acid of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a UV detector and plotting the peak area against the concentration. The large Fmoc group provides a strong UV chromophore, making UV detection highly sensitive.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

-

III. Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of Fmoc-(2-aminophenyl)acetic acid, and understanding these can help in troubleshooting and optimizing experimental conditions.

Molecular Interactions and Their Impact on Solubility

Caption: Intermolecular Forces Governing Solubility.

-

Temperature: The solubility of most solids in liquids increases with temperature. If solubility in a particular solvent is limited at room temperature, performing the dissolution at a slightly elevated temperature may be beneficial. However, it is crucial to consider the stability of the Fmoc-amino acid at higher temperatures.

-

Solvent Purity: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, which can react with the Fmoc group.[7] It is recommended to use high-purity, anhydrous solvents for solubility determination and for SPPS.

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility.[8][9][10] Kinetic solubility is often measured in high-throughput screening and can result in supersaturated solutions that are not stable over time. The protocol described above is designed to measure thermodynamic solubility, which is the true equilibrium value.

-

Common Ion Effect: While less relevant for organic solvents, in aqueous systems, the presence of a common ion can suppress the solubility of an ionic compound.

Troubleshooting Poor Solubility:

-

Co-solvents: If solubility in a single solvent is insufficient, the use of a co-solvent can be effective. For example, adding a small percentage of DMSO to DMF can significantly enhance the solubility of some compounds.

-

Sonication: Gentle sonication can help to break up solid aggregates and accelerate the dissolution process. However, prolonged sonication should be avoided as it can generate heat.

-

Alternative Solvents: If solubility in standard solvents remains a challenge, exploring alternative "greener" solvents that have been shown to be effective in SPPS, such as N-butylpyrrolidone (NBP), may be warranted.[11]

IV. Conclusion

A thorough understanding of the solubility of Fmoc-(2-aminophenyl)acetic acid is indispensable for its successful application in solid-phase peptide synthesis. While publicly available quantitative data is limited, a strong theoretical framework combined with a robust experimental protocol for determining thermodynamic solubility empowers researchers to effectively utilize this unique building block. By carefully selecting solvents, controlling experimental conditions, and being mindful of the factors that influence dissolution, scientists can ensure complete solubilization, leading to more efficient and reliable peptide synthesis outcomes. This guide provides the foundational knowledge and practical tools necessary to confidently address the solubility challenges associated with Fmoc-(2-aminophenyl)acetic acid and other specialized amino acid derivatives in drug discovery and development.

V. References

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-350. Retrieved from [Link]

-

Guryanov, I., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 857-863. Retrieved from [Link]

-

Larsson, J. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

-

Reddit. (2017). Amino Acid solubility question. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Taylor, R. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

White, P. D. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 931-944. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Fmoc-(2-aminophenyl)acetic Acid: Synthesis, Properties, and Applications in Advanced Peptide Chemistry

This in-depth technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-(2-aminophenyl)acetic acid (Fmoc-(2-aminophenyl)acetic acid), a specialized building block for peptide synthesis and drug development. This document delves into its fundamental physicochemical properties, provides a detailed protocol for its synthesis, and explores its applications, particularly in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, biochemistry, and drug discovery.

Introduction: The Strategic Advantage of Fmoc-(2-aminophenyl)acetic Acid in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), offers an orthogonal protection strategy to the acid-labile side-chain protecting groups. This allows for the sequential and controlled assembly of amino acids into complex peptide chains with high fidelity.

Fmoc-(2-aminophenyl)acetic acid is a non-canonical amino acid derivative that introduces a unique structural motif into peptides. The presence of the phenylacetic acid scaffold can impart specific conformational constraints and potential for novel interactions within the peptide structure or with its biological target. Its application can be particularly valuable in the design of peptidomimetics and bioactive peptides with enhanced stability and therapeutic potential.

Physicochemical Properties

Accurate characterization of a synthetic building block is paramount for its effective use. The key physicochemical properties of Fmoc-(2-aminophenyl)acetic acid are summarized in the table below. It is important to note that a specific CAS Registry Number for Fmoc-(2-aminophenyl)acetic acid is not consistently reported in major chemical databases. Therefore, for unambiguous identification of the core structure, the CAS number of the unprotected precursor, (2-aminophenyl)acetic acid, is also provided.

| Property | Value | Source(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-(2-aminophenyl)acetic acid | N/A |

| Synonyms | 2-(Fmoc-amino)phenylacetic acid | N/A |

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.40 g/mol | [1] |

| CAS Number | Not readily available | [2] |

| Precursor CAS No. | 3342-78-7 ((2-Aminophenyl)acetic acid) | |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Synthesis of Fmoc-(2-aminophenyl)acetic Acid: A Detailed Experimental Protocol

The synthesis of Fmoc-(2-aminophenyl)acetic acid is achieved through the N-acylation of (2-aminophenyl)acetic acid with an appropriate Fmoc-donating reagent. The following protocol is a representative procedure based on established methods for Fmoc protection of amino acids.

Materials and Reagents

-

(2-Aminophenyl)acetic acid (CAS: 3342-78-7)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Synthesis Procedure

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve (2-aminophenyl)acetic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the starting material. Alternatively, a mixture of dioxane and aqueous sodium bicarbonate can be used.

-

Preparation of the Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Reaction: Cool the amino acid solution to 0-5 °C in an ice bath with continuous stirring. Slowly add the Fmoc reagent solution dropwise to the cooled amino acid solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product, Fmoc-(2-aminophenyl)acetic acid, should precipitate out of the solution.

-

Extract the precipitated product into ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Fmoc-(2-aminophenyl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a product of high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(2-aminophenyl)acetic acid is a valuable building block for incorporation into peptide sequences using standard SPPS protocols. The general workflow for incorporating this amino acid derivative is illustrated below.

Sources

A Technical Guide to Fmoc-(2-aminophenyl)acetic Acid: From Supplier Selection to Synthetic Application

This guide provides an in-depth technical overview of Fmoc-(2-aminophenyl)acetic acid, a specialized building block for peptide synthesis and drug discovery. We will explore the critical aspects of supplier qualification, purity assessment, and provide a detailed protocol for its successful incorporation into peptide chains, grounded in the principles of solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Unnatural Amino Acids

In the landscape of modern drug development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor stability and cell permeability. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1][2] UAAs, which are not one of the 20 proteinogenic amino acids, can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1][3] Fmoc-(2-aminophenyl)acetic acid is one such UAA, offering a unique scaffold for the design of peptidomimetics and other advanced macromolecules.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis.[][5] Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[][5] This makes the Fmoc strategy particularly suitable for the synthesis of complex and modified peptides.[5]

Supplier Identification and Purity Considerations

The success of any peptide synthesis campaign begins with high-quality starting materials. For a specialized reagent like Fmoc-(2-aminophenyl)acetic acid, careful supplier selection and rigorous purity assessment are paramount.

Locating a Reputable Supplier

Several chemical suppliers offer Fmoc-(2-aminophenyl)acetic acid (CAS No. 1185303-23-4). A non-exhaustive list of potential suppliers is provided below. It is imperative for the researcher to conduct their own due diligence and request lot-specific data before purchase.

| Supplier | CAS Number | Stated Purity | Website (Link for Verification) |

| Apollo Scientific | 1185303-23-4 | 95% | [6] |

| Parchem | 1185303-23-4 | Not specified | [7] |

| GL Biochem | 1185303-23-4 | Not specified | |

| J&K Scientific | 1185303-23-4 | Not specified | [8] |

| Tetrahedron | 1185303-23-4 | Not specified | [Link][9] |

Note: The stated purity is as listed on the supplier's website and may vary between lots. Always request a lot-specific Certificate of Analysis.

The Critical Role of Purity and Analytical Verification

The purity of Fmoc-amino acids directly impacts the yield and purity of the final peptide. Impurities can lead to the formation of deletion sequences (if the impurity is non-reactive) or insertion sequences and other side products, complicating purification and potentially leading to failed syntheses.

When evaluating a supplier, it is crucial to request a Certificate of Analysis (CoA). A comprehensive CoA should include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure of Fmoc-(2-aminophenyl)acetic acid.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. The chromatogram should show a single major peak with the purity level clearly stated.

-

Chiral Purity (if applicable): While Fmoc-(2-aminophenyl)acetic acid is not chiral at the alpha-carbon, for other UAAs, enantiomeric purity is critical and should be assessed by chiral HPLC or a similar method.

The following diagram illustrates a logical workflow for supplier and reagent qualification:

Experimental Protocol: Incorporation of Fmoc-(2-aminophenyl)acetic Acid via SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing Fmoc-(2-aminophenyl)acetic acid using the Fmoc/tBu strategy. This protocol can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[10]

-

Fmoc-(2-aminophenyl)acetic acid and other Fmoc-amino acids

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% Piperidine in DMF.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

Step-by-Step Synthesis Cycle

This cycle describes the addition of one amino acid to the growing peptide chain.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-(2-aminophenyl)acetic acid:

-

In a separate vial, dissolve Fmoc-(2-aminophenyl)acetic acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. The bulky nature of this UAA may require extended coupling times or a stronger coupling reagent like HATU.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next cycle.

-

The following diagram outlines the key steps in a single SPPS cycle:

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase HPLC (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Conclusion

Fmoc-(2-aminophenyl)acetic acid is a valuable tool for introducing unique structural motifs into peptides. As with all specialized reagents, a successful outcome is predicated on the use of high-purity starting materials. By implementing a rigorous supplier qualification process and employing optimized SPPS protocols, researchers can confidently incorporate this and other unnatural amino acids to advance their drug discovery and chemical biology programs. The mild conditions of Fmoc-based SPPS are particularly advantageous for preserving the integrity of such novel building blocks throughout the synthesis.[]

References

- BenchChem. (2025).

-

Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]

-

Wikipedia. Peptide synthesis. Wikipedia. [Link]

-

Gessulat, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]

-

Tetrahedron. 1185303-23-4 | Fmoc-(2-aminophenyl)acetic acid. Tetrahedron. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. 1185303-23-4 Cas No. | Fmoc-(2-Aminophenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 7. parchem.com [parchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 1185303-23-4 | Fmoc-(2-aminophenyl)acetic acid | Tetrahedron [thsci.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Introduction: The Significance of a Missing Structure

An In-Depth Technical Guide to the Crystal Structure of Fmoc-(2-aminophenyl)acetic Acid: A Practical and Predictive Approach

Abstract: The N-9-fluorenylmethoxycarbonyl (Fmoc) protected version of 2-aminophenylacetic acid is a vital building block for the synthesis of specialized peptides and pharmaceutical intermediates. Its three-dimensional structure and solid-state packing are critical determinants of its reactivity, stability, and handling properties. To date, a definitive single-crystal X-ray structure of Fmoc-(2-aminophenyl)acetic acid has not been reported in publicly accessible crystallographic databases. This guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for determining its crystal structure. It combines field-proven experimental protocols with in-depth predictive analysis, offering a robust framework for both the practical elucidation and theoretical understanding of this molecule's crystalline state.

Fmoc-(2-aminophenyl)acetic acid is a non-canonical amino acid derivative of significant interest. The ortho-positioning of the carboxymethyl group relative to the Fmoc-protected amine introduces unique conformational constraints that can influence the backbone structure of peptides into which it is incorporated. Understanding its crystal structure is paramount; it would provide unambiguous proof of its molecular conformation, reveal the intricate network of intermolecular interactions that govern its solid-state behavior, and offer insights into its potential for polymorphism—a critical consideration in pharmaceutical development.[1]

This document serves as a proactive guide for researchers aiming to elucidate this unknown structure. We will first detail the necessary experimental workflows, from synthesis to crystallographic analysis, and then present a predictive model of the crystal packing based on established principles and comparative analysis with structurally related molecules.

Part 1: A Practical Guide to Experimental Structure Determination

The elucidation of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.[2] The causality behind each step is critical for success.

Synthesis of High-Purity Fmoc-(2-aminophenyl)acetic Acid

The foundational requirement for successful crystallization is the purity of the compound. The following protocol describes a standard and reliable method for the Fmoc protection of 2-aminophenylacetic acid.[3]

Protocol 1: Synthesis of Fmoc-(2-aminophenyl)acetic Acid

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution. The basic condition deprotonates the carboxylic acid, rendering the amino acid soluble in the aqueous medium.

-

Addition of Fmoc Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) dissolved in dioxane or acetone. The use of Fmoc-OSu is preferred over Fmoc-Cl as it generally leads to cleaner reactions with fewer side products.[3] The slow addition at reduced temperature controls the exothermicity of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. This ensures the reaction proceeds to completion.

-

Work-up and Extraction:

-

Dilute the reaction mixture with water.

-

Perform a wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. The desired product, being a salt at this stage, will remain in the aqueous layer.

-

Carefully acidify the aqueous layer to a pH of 2-3 using 1 M hydrochloric acid. This protonates the carboxylate, causing the Fmoc-protected amino acid to precipitate out of the solution.

-

Extract the precipitated product into ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid should be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a high-purity crystalline powder. Purity should be confirmed by HPLC and NMR spectroscopy.[4]

-

Crystallization Methodologies for Single-Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. It is an empirical science that involves screening various conditions to find the optimal parameters for slow, ordered molecular assembly.[5]

Key Experimental Choices:

-

Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. A screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexane or water) is recommended.

-

Crystallization Technique:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting crystal growth. This method offers finer control over the rate of supersaturation.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Protocol 2: Crystallization Screening

-

Prepare a stock solution of high-purity Fmoc-(2-aminophenyl)acetic acid in a moderately good solvent (e.g., ethanol or acetone).

-

Set up a multi-well crystallization plate.

-

In different wells, test various conditions:

-

Slow Evaporation: Dispense aliquots of the stock solution into several wells and cover the plate with a sealing film pierced with a few small holes.

-

Vapor Diffusion: Place a drop of the stock solution on a cover slip and invert it over a well containing an anti-solvent (e.g., hexane or water).

-

-

Store the plate in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions with clear facets) is obtained, the SCXRD workflow can commence.[2][6] This process translates the diffraction pattern of X-rays scattered by the crystal's electron cloud into a 3D atomic model.

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of liquid nitrogen. Cryo-cooling minimizes radiation damage during data collection.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, producing a series of diffraction images.

-

Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: This step solves the "phase problem." While the intensities of the reflections are measured, their phase information is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.

-

Validation: The final model is rigorously checked for geometric and crystallographic consistency. Upon validation, the structural data is deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to be of use to the wider scientific community.

Part 2: Predictive Analysis of the Crystal Structure

In the absence of experimental data, we can formulate a strong hypothesis about the crystal structure of Fmoc-(2-aminophenyl)acetic acid by analyzing its molecular features and comparing it to known structures of similar molecules.[7]

Key Predicted Intermolecular Interactions

The crystal packing will be a balance of several key interactions, driven by the different functional moieties of the molecule.[8]

Caption: Predicted intermolecular interactions driving crystal packing.

-

Hydrogen Bonding: The most powerful directional interaction will be the hydrogen bond between the carboxylic acid groups. It is highly probable that these groups will form a classic centrosymmetric dimer synthon (R²₂(8) motif), which is a very common and stable arrangement for carboxylic acids in the solid state.[7] The N-H of the amide linker can also act as a hydrogen bond donor, potentially interacting with a carbonyl oxygen from a neighboring molecule.

-

π-π Stacking: The large, planar, and electron-rich fluorenyl (Fmoc) group is known to dominate the packing of Fmoc-amino acids through extensive π-π stacking interactions.[9][10] These interactions will likely organize the molecules into columns or layers. The phenyl ring of the amino acid moiety may also participate in offset π-stacking.

-

Van der Waals Interactions: These weaker, non-directional forces will be crucial for achieving dense packing in the spaces not dominated by hydrogen bonding and π-stacking.

Comparative Structural Analysis: The Isomer Effect

The positioning of the substituents on the phenyl ring significantly impacts crystal packing and physical properties.[1][11] While no direct ortho-isomer crystal structure is available for an aminophenylacetic acid derivative, we can draw parallels from known structures of other Fmoc-amino acids like Fmoc-Phenylalanine (Fmoc-F) and Fmoc-Tyrosine (Fmoc-Y).[12][13]

-

Fmoc-F vs. Fmoc-Y: Studies have shown that even the addition of a hydroxyl group (in Fmoc-Y) alters the packing significantly. In Fmoc-F, packing is driven by a combination of hydrogen bonding and π-stacking. In Fmoc-Y, the interactions involving the planar Fmoc groups become more dominant in the crystalline phase.[12][13]

-

The Ortho-Effect: For Fmoc-(2-aminophenyl)acetic acid, the ortho-substitution pattern will likely induce steric hindrance that forces a specific torsional angle between the phenyl ring and the acetic acid side chain. This constrained conformation, in turn, will dictate how the molecules can approach each other to form hydrogen bonds and π-stacks, potentially leading to a less dense or more complex packing arrangement compared to its meta- or para-isomers.

Table 1: Comparison of Unit Cell Parameters of Related Fmoc-Amino Acids

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Fmoc-Phenylalanine | P2₁ | 5.89 | 30.73 | 5.61 | 92.4 | [12] |

| Fmoc-Tyrosine | P2₁ | 10.65 | 5.80 | 17.01 | 96.9 | [12] |

| Fmoc-(2-aminophenyl)acetic acid | Predicted | ? | ? | ? | ? | N/A |

This comparison highlights that even small molecular changes lead to significant differences in the unit cell, underscoring the difficulty in predicting exact parameters without experimental data. However, a monoclinic space group like P2₁ is common for chiral Fmoc-amino acids.

The Role of Computational Crystal Structure Prediction (CSP)

Modern computational methods can predict plausible crystal packing arrangements from first principles.[14][15] CSP workflows typically involve:

-

Generating a multitude of plausible crystal packing arrangements based on the molecule's geometry.

-

Calculating the lattice energy of each structure using sophisticated force fields or quantum mechanical methods.

-

Ranking the structures by energy to identify the most likely polymorphs.

Software packages like GRACE, USPEX, and those from the Cambridge Crystallographic Data Centre (CCDC) are powerful tools in this domain.[14][16] A CSP study for Fmoc-(2-aminophenyl)acetic acid would provide a set of theoretical structures that could be compared against experimental powder X-ray diffraction data to solve the structure even if single crystals are difficult to obtain.[17]

Conclusion

While the crystal structure of Fmoc-(2-aminophenyl)acetic acid remains experimentally undetermined, this guide demonstrates that a clear and logical path to its discovery exists. By combining meticulous synthesis and crystallization protocols with a robust single-crystal X-ray diffraction workflow, researchers are well-equipped to solve this missing piece of the structural puzzle. Furthermore, predictive analysis based on the fundamental principles of intermolecular interactions and comparison with known structures provides a strong hypothesis for the expected packing motifs, highlighting the dominant roles of carboxylic acid hydrogen-bonding dimers and extensive π-π stacking driven by the Fmoc group. The elucidation of this structure will be a valuable contribution to the fields of peptide chemistry and pharmaceutical science, enabling a more profound understanding of this important molecular building block.

References

-

CrystalMaker Software Ltd. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved January 19, 2026, from [Link]

- Ellipsoid Packing in Organic Crystals. (2020). PLOS One.

- Lian, et al. (n.d.). Modulation of Weak Interactions in Structural Isomers. PubMed Central.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 19, 2026, from [Link]

- Gazit, E., et al. (n.d.). Optical property modulation of Fmoc group by pH-dependent self-assembly. RSC Publishing.

- Various Authors. (2020). What are the freely available crystal-structure visualization softwares?

- Adams, D. J., et al. (2023).

- From Powders to Single Crystals. (2022). PMC - NIH.

-

Crystal Impact. (n.d.). Diamond - Crystal and Molecular Structure Visualization. Retrieved January 19, 2026, from [Link]

-

CRYSPLOT. (n.d.). CRYSPLOT. Retrieved January 19, 2026, from [Link]

- Machine Learning-Based Crystal Structure Prediction. (n.d.). Digital Discovery (RSC Publishing).

- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025).

- Self-assembled Structures Formed by Fmoc modified aliphatic amino acids. (n.d.).

- From Powders to Single Crystals. (2022).

- The Crystal Packing of Organic Molecules. (2006). Crystallography Reviews.

- Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. (n.d.).

- Crystal Structure Prediction Methods for Organic Molecules. (2021). Annual Reviews.

-

IUCr. (n.d.). Crystallographic software list. Retrieved January 19, 2026, from [Link]

- Draper, E. R., et al. (2015).

- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbam

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 19, 2026, from [Link]

- CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.).

- Influence of Positional Isomerism on Modulating Crystal Packing. (n.d.).

- Influence of Halogen and Its Position on Crystal Packing. (n.d.). PubMed Central.

- Understanding the role of the Fmoc protecting group in peptide synthesis. (n.d.). Benchchem.

- Structures of the Fmoc amino acid LMWG. (n.d.).

- Aromatic positional isomers: Topics. (n.d.). Science.gov.

- CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. (n.d.).

- Chemical structures of N-fluorenylmethoxycarbonyl-tyrosine (Fmoc-Tyr)... (n.d.).

- On the impact of isomer structure and packing disorder in thienoacene organic semiconductors. (n.d.).

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.

- Which intermolecular interactions have a significant influence on crystal packing? (n.d.). CrystEngComm (RSC Publishing).

- Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). PMC - PubMed Central.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

- The crystal packing of (I), with intermolecular interactions shown as dotted lines. (n.d.).

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.

- Intermolecular Interactions in Functional Crystalline Materials:

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

- How to Prepare [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid? (n.d.). Guidechem.

- Hydrogen bonding distances from the single crystal structure FmocF. (n.d.).

- How to do the Fmoc amino acid recrystallization? (2022).

- Which intermolecular interactions have a significant influence on crystal packing? (2025).

- US5118815A - Method for crystallization of amino acids. (n.d.).

- Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.

- Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146. (n.d.). PubChem - NIH.

- Fmoc-O-allyl-L-tyrosine. (n.d.). Chem-Impex.

- Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3. (n.d.). Sigma-Aldrich.

Sources

- 1. Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties and Solid-State Thin-Film Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 6. excillum.com [excillum.com]

- 7. mdpi.com [mdpi.com]

- 8. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]